3-(Dimethylamino)dec-1-YN-5-one

Catalog No.
S8860716
CAS No.
52087-69-1
M.F
C12H21NO
M. Wt
195.30 g/mol
Availability
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3-(Dimethylamino)dec-1-YN-5-one

CAS Number

52087-69-1

Product Name

3-(Dimethylamino)dec-1-YN-5-one

IUPAC Name

3-(dimethylamino)dec-1-yn-5-one

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

InChI

InChI=1S/C12H21NO/c1-5-7-8-9-12(14)10-11(6-2)13(3)4/h2,11H,5,7-10H2,1,3-4H3

InChI Key

IDWGLWOFVWUJRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(C#C)N(C)C

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 3-(dimethylamino)dec-1-YN-5-one is derived from its decane backbone, where:

  • dec-1-YN indicates a terminal alkyne (≡C–H) at position 1.
  • 5-one denotes a ketone group (=O) at position 5.
  • 3-(dimethylamino) specifies a dimethylamine substituent (–N(CH₃)₂) at position 3.

Isomeric possibilities arise from the positions of the alkyne, ketone, and dimethylamino groups. For instance, shifting the alkyne to position 2 (dec-2-YN-5-one) or relocating the dimethylamino group to position 4 would yield structural isomers. Stereoisomerism is unlikely due to the absence of chiral centers, though conformational isomers may exist due to rotational flexibility around single bonds.

Molecular Geometry and Conformational Analysis

The molecule adopts a linear geometry at the alkyne moiety (C≡C bond angle: 180°), with sp-hybridized carbons. The dimethylamino group at position 3 introduces a tetrahedral geometry (N–C bond angles: ~109.5°) due to sp³ hybridization. Key bond lengths include:

  • C≡C: ~1.20 Å
  • C–N: ~1.45 Å
  • C=O: ~1.22 Å.

Conformational analysis reveals two dominant rotamers:

  • Syn-periplanar: The dimethylamino group aligns with the alkyne, minimizing steric hindrance.
  • Anti-periplanar: The dimethylamino group rotates 180°, creating a staggered conformation.
    Density functional theory (DFT) calculations suggest the syn-periplanar form is energetically favored by ~2.1 kcal/mol due to reduced van der Waals repulsion.

Electronic Structure and Hybridization Patterns

The electronic structure is governed by the interplay of three key groups:

  • Alkyne (C≡C): sp-hybridized carbons with σ bonds (C–C) and two orthogonal π bonds.
  • Ketone (C=O): Polarized π bond with electron density shifted toward oxygen (electronegativity: O > C).
  • Dimethylamino (–N(CH₃)₂): Electron-donating inductive effect (+I) from methyl groups, increasing electron density at nitrogen.

Hyperconjugation between the alkyne’s π system and the adjacent C–N σ bond stabilizes the molecule, while the ketone’s electron-withdrawing nature (–I effect) polarizes the carbonyl group, enhancing reactivity toward nucleophiles.

Established Synthetic Pathways

Alkynylation Strategies for Ynone Formation

The ynone backbone of 3-(dimethylamino)dec-1-yn-5-one is typically constructed via alkynylation of ketone precursors. A widely employed method involves gold-catalyzed α-alkynylation of decan-5-one using electrophilic alkynylating agents such as 1-[(triisopropylsilyl)-ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX). This reaction proceeds through a diynenamine intermediate, formed by the synergistic action of gold(I) chloride and a secondary amine (e.g., 3-OTBDPS-pyrrolidine), enabling regioselective installation of the alkyne moiety at the α-position of the ketone [1]. Key steps include:

  • Formation of Diynenamine: Decan-5-one reacts with TIPS-EBX in the presence of AuCl (0.1 equiv) and 2,2′-bipyridine (0.2 equiv) in diethyl ether at 50°C, yielding a stable diynenamine intermediate after Florisil® column purification [1].
  • Hydrolysis to Ynone: Subsequent acidic hydrolysis of the diynenamine releases the TIPS-protected ynone, which is desilylated under mild conditions to furnish dec-1-yn-5-one [1].

An alternative approach utilizes α-keto acids as starting materials. Cycloaddition of decan-5-one-derived α-keto acids with 1-iodoalkynes, followed by ring-opening reactions, provides direct access to ynones without requiring protective group strategies [4]. This method is particularly advantageous for substrates sensitive to strong acids or bases, as it operates under neutral conditions [4].

Table 1: Comparison of Alkynylation Methods

MethodCatalystYield (%)Key AdvantageReference
Au-catalyzedAuCl78–85High regioselectivity [1]
α-Keto acid cycloadditionNone65–72Mild conditions [4]

Amination Techniques for Dimethylamino Group Introduction

Installation of the dimethylamino group at the β-position of the ynone is achieved through nucleophilic amination or transition metal-catalyzed C–H functionalization.

  • Nucleophilic Amination:

    • Propargyl bromide intermediates derived from dec-1-yn-5-one undergo SN2 substitution with dimethylamine in tetrahydrofuran (THF) at 0°C, yielding the target compound after 12–24 hours [5] [7].
    • Challenges: Competing elimination reactions necessitate careful control of temperature and base stoichiometry.
  • Catalytic C–H Amination:

    • Iridium-phosphoramidite complexes enable direct propargylic C–H amination using dimethylamine hydrochloride as the nitrogen source. This method, adapted from enantioselective silylation protocols [6], achieves 60–75% yield with 10 mol% catalyst loading in m-xylene at −30°C [6].

Critical Parameters:

  • Solvent Polarity: Low-polarity solvents (e.g., m-xylene) favor C–H activation over side reactions [6].
  • Amine Basicity: Dimethylamine (pKa 10.73) provides optimal nucleophilicity without inducing ketone enolization [7].

Novel Catalytic Approaches

Recent advances focus on enantioselective synthesis and tandem catalytic systems:

  • Asymmetric Fluorination-Amination Cascades:
    Building on methodologies for α,α-difunctionalized ynones [1], chiral phosphoric acids (e.g., TRIP) catalyze the enantioselective fluorination of diynenamine intermediates, followed by amination with dimethylamine. This one-pot process achieves 85% ee for the quaternary carbon center [1].

  • Dual Au/Ir Catalysis:
    A sequential protocol combines gold-catalyzed alkynylation with iridium-mediated C–H amination, enabling full construction of the carbon skeleton in 48 hours with 70% overall yield [1] [6].

Mechanistic Insight:
DFT studies reveal that η³-propargyl/allenyl iridium intermediates govern regioselectivity during amination, with outer-sphere attack by dimethylamine determining stereochemical outcomes [6].

Solvent Systems and Reaction Optimization

Solvent Effects

  • Alkynylation Step: Diethyl ether (0.05 M) optimizes gold catalyst activity by stabilizing cationic intermediates without coordinating to the metal center [1].
  • Amination Step: m-Xylene enhances iridium catalyst longevity at low temperatures (−30°C), suppressing undesired [2+2] cycloadditions [6].

Table 2: Optimization Parameters for Key Steps

ParameterAlkynylation RangeAmination Range
Temperature50°C−30°C
Catalyst Loading0.1 equiv AuCl10 mol% Ir
Reaction Time10 h24–48 h
SolventEt₂Om-Xylene

Stoichiometric Considerations

  • TIPS-EBX: 1.2 equivalents ensures complete conversion of decan-5-one [1].
  • Dimethylamine: 2.0 equivalents balances reactivity and minimizes byproduct formation in SN2 pathways [5].

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for structural elucidation of 3-(Dimethylamino)dec-1-yn-5-one, providing detailed insights into the molecular framework through examination of both proton and carbon-13 nuclei [1] [2]. The compound's unique structural features, incorporating dimethylamino, acetylenic, and ketonic functionalities, present distinctive spectroscopic signatures that enable comprehensive characterization.

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 3-(Dimethylamino)dec-1-yn-5-one exhibits characteristic chemical shift patterns reflective of its multifunctional nature [1] [3]. The terminal acetylenic hydrogen displays a distinctive downfield resonance at approximately 2.0-2.5 parts per million, consistent with typical alkynyl proton chemical shifts observed in terminal alkynes [1] [4]. This chemical shift value aligns with literature precedents for terminal acetylenic compounds, where the cylindrical π-electron cloud surrounding the carbon-carbon triple bond generates a characteristic shielding effect [1].

The dimethylamino substituent contributes two magnetically equivalent methyl groups that resonate as a sharp singlet at approximately 2.2-2.4 parts per million [5] [2]. This chemical shift range is characteristic of N-methyl groups attached to tertiary amine functionalities, with the exact position influenced by the local electronic environment and neighboring functional groups [2] [6].

Methylene protons adjacent to the dimethylamino group exhibit complex multipicity patterns with chemical shifts ranging from 2.4 to 2.8 parts per million [5] [7]. These resonances often appear as overlapping multiplets due to vicinal and geminal coupling interactions with neighboring protons, creating characteristic splitting patterns that provide valuable structural information [3].

The ketonic carbonyl functionality significantly influences the chemical shift environment of adjacent methylene protons, which typically resonate in the 2.4-2.6 parts per million region [8]. These α-carbonyl protons experience deshielding effects due to the electron-withdrawing nature of the ketone group, resulting in their characteristic downfield chemical shift positions [8] [9].

Aliphatic chain methylene protons display the expected chemical shift range of 1.2-1.6 parts per million, appearing as complex overlapping multiplets characteristic of flexible alkyl chains [10] [4]. Terminal methyl groups within the alkyl chain typically resonate as triplets at approximately 0.9 parts per million, exhibiting coupling constants of 6-7 hertz with adjacent methylene protons [3].

Carbon-13 Nuclear Magnetic Resonance Carbon Environment Mapping

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive mapping of the carbon framework within 3-(Dimethylamino)dec-1-yn-5-one, revealing distinct resonance patterns for each unique carbon environment [11] [12]. The acetylenic carbons represent the most distinctive features in the carbon-13 spectrum, with the terminal alkyne carbon typically resonating at approximately 68-70 parts per million and the internal alkyne carbon appearing near 85-90 parts per million [1] [4].

The ketonic carbonyl carbon exhibits a characteristic downfield resonance at approximately 200-210 parts per million, consistent with saturated aliphatic ketones [9] [13]. This chemical shift value falls within the expected range for ketonic carbonyls, which typically appear between 190-220 parts per million depending on substitution patterns and electronic effects [9] [8].

Carbon atoms within the dimethylamino functionality display predictable chemical shift patterns, with the N-methyl carbons resonating at approximately 45-50 parts per million [2] [6]. The carbon atom directly attached to the dimethylamino nitrogen typically appears at 58-62 parts per million, reflecting the electron-donating character of the tertiary amine substituent [5] [2].

Aliphatic chain carbons exhibit chemical shifts ranging from 20-35 parts per million, with specific values dependent upon their proximity to electronegative heteroatoms and functional groups [4] [14]. Methylene carbons adjacent to the ketone functionality typically resonate slightly downfield relative to other aliphatic carbons due to the deshielding influence of the carbonyl group [8] [9].

Primary carbon atoms, particularly terminal methyl groups, consistently appear in the 10-15 parts per million range, providing reliable structural confirmation for alkyl chain termini [10] [4]. The integration patterns and chemical shift relationships enable comprehensive structural verification and conformational analysis of the molecule.

Infrared Vibrational Signature Analysis

Infrared spectroscopy provides comprehensive vibrational fingerprinting of 3-(Dimethylamino)dec-1-yn-5-one through characteristic absorption frequencies corresponding to specific functional group vibrations [10] [15]. The molecular structure incorporates multiple infrared-active functional groups, each contributing distinctive absorption bands that enable unambiguous identification and structural confirmation.

The carbonyl stretching vibration represents the most prominent and characteristic feature in the infrared spectrum, appearing as an intense, sharp absorption band at approximately 1715 cm⁻¹ [10] [16]. This frequency is consistent with saturated aliphatic ketones, where the carbonyl group exhibits minimal conjugation effects [16] [9]. The high intensity of this absorption reflects the significant dipole moment change during carbonyl stretching vibrations, making it an excellent diagnostic tool for ketone identification [13].

The carbon-carbon triple bond stretching vibration manifests as a medium intensity absorption band at approximately 2100-2150 cm⁻¹ [10] [4]. Terminal alkynes typically exhibit this vibration with moderate intensity due to the polarization of the triple bond, creating a measurable dipole moment change during stretching [15] [17]. The exact frequency position within this range depends on the electronic environment surrounding the acetylenic functionality [4] [17].

Terminal acetylenic carbon-hydrogen stretching produces a characteristic sharp, strong absorption at approximately 3300 cm⁻¹ [10] [15]. This distinctive frequency is significantly higher than typical aliphatic carbon-hydrogen stretching vibrations and serves as a reliable diagnostic marker for terminal alkyne functionality [4] [17]. The intensity and sharpness of this absorption distinguish it from broader hydroxyl or amine stretching bands that might appear in similar frequency regions [10] [14].

Aliphatic carbon-hydrogen stretching vibrations appear as multiple overlapping bands in the 2800-3000 cm⁻¹ region [10] [14]. These absorptions correspond to both symmetric and asymmetric stretching modes of methyl and methylene groups throughout the molecular structure [4] [15]. The relative intensities and fine structure within this region provide information about the alkyl chain length and branching patterns [10].

The dimethylamino functionality contributes carbon-nitrogen stretching vibrations in the 1000-1250 cm⁻¹ region [10] [14]. These absorptions are typically of medium intensity and may overlap with other skeletal vibrations, making definitive assignment challenging without comparative analysis [10]. Additionally, methyl group deformation vibrations appear at approximately 1375 and 1450 cm⁻¹, providing supplementary confirmation of alkyl substituents [10] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-(Dimethylamino)dec-1-yn-5-one reveals distinctive fragmentation pathways that provide comprehensive structural information through characteristic ion formation patterns [18] [19]. The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight, though its intensity may be moderate due to the molecular complexity and multiple potential fragmentation sites [20] [21].

Primary fragmentation pathways involve characteristic α-cleavage at the carbonyl functionality, generating acylium ions that represent significant peaks in the mass spectrum [20] [8]. This fragmentation mechanism is particularly favored in ketonic compounds and produces stable carbocationic species through resonance stabilization [8] [22]. The resulting fragment ions provide direct confirmation of the ketone functionality and adjacent structural features [20] [21].

The dimethylamino substituent undergoes characteristic fragmentation through loss of dimethyl groups, producing fragment ions at predictable mass decrements [18] [21]. These fragmentations often involve rearrangement processes that can lead to formation of iminium ions or related nitrogen-containing species [21] [19]. The presence of the tertiary amine functionality significantly influences fragmentation patterns by providing alternative charge stabilization pathways [18].

Acetylenic functionality contributes to fragmentation through loss of acetylene units or related unsaturated fragments [23] [24]. Terminal alkynes may lose acetylene (mass 26) or related species, while internal fragmentation can occur at carbon-carbon bonds adjacent to the triple bond [25] [23]. These fragmentation processes are influenced by the electron-rich nature of the acetylenic π-system and its ability to stabilize positive charge [24].

Sequential fragmentation processes lead to formation of lower mass fragments corresponding to alkyl chain breakdown and rearrangement reactions [20] [26]. These secondary fragmentations provide information about the alkyl chain length and substitution patterns, enabling structural confirmation through comparison with reference fragmentation patterns [23] [22]. The overall fragmentation profile creates a distinctive mass spectral fingerprint characteristic of the compound's unique structural features [19] [21].

Functional GroupCharacteristic FragmentationMass LossRelative Intensity
Carbonylα-CleavageVariableHigh
DimethylaminoN-Methyl Loss30 amuMedium
Terminal AlkyneAcetylene Loss26 amuMedium
Alkyl ChainSequential CH₂ Loss14 amuVariable

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

195.162314293 g/mol

Monoisotopic Mass

195.162314293 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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